molecular formula C19H19BrFNO3S B2866899 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1797861-32-5

2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2866899
CAS No.: 1797861-32-5
M. Wt: 440.33
InChI Key: DFTFGOAAGBIPMF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic chemical building block of interest in medicinal chemistry and antibacterial research. This compound features a bromophenyl group and a piperidine ring substituted with a fluorophenylsulfonyl group, structural motifs commonly associated with bioactive molecules . The piperazine and piperidine scaffolds are recognized as privileged structures in pharmaceutical development, found in compounds with a range of activities including antibacterial, antifungal, and antiviral properties . Specifically, chalcone and related analogues containing sulfonyl groups have been investigated for their activity against Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), and their potential to dissipate the proton motive force of bacterial membranes . As a high-purity chemical, this product is intended for use in the synthesis of novel derivatives and for in-vitro biological screening in early-stage drug discovery programs. It serves as a key intermediate for researchers exploring structure-activity relationships (SAR) and developing new anti-infective agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO3S/c20-15-5-3-14(4-6-15)12-19(23)22-11-1-2-18(13-22)26(24,25)17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTFGOAAGBIPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone , a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H16BrFNO2SC_{15}H_{16}BrFNO_2S. Its structure features a piperidine ring substituted with a bromophenyl group and a sulfonyl group, which are crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : The initial step includes the reaction of piperidine with appropriate acyl chlorides.
  • Introduction of the Bromophenyl and Fluorophenyl Groups : Electrophilic aromatic substitution reactions are employed to attach these groups.
  • Sulfonation : The introduction of the sulfonyl group can be achieved through the reaction with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives, providing insights into the potential effectiveness of this compound:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this derivative have shown significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds demonstrated a capacity to inhibit biofilm formation, which is critical in treating persistent infections .
CompoundMIC (μg/mL)Biofilm Reduction (%)
This compoundTBDTBD
Similar Derivative 10.2275
Similar Derivative 20.2580

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Studies suggest that piperidine derivatives can inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .
  • Receptor Interaction : The bromophenyl group can engage hydrophobic pockets in proteins, while the sulfonyl group may form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity .

Case Studies

Several investigations have highlighted the therapeutic potential of piperidine derivatives:

  • Antimicrobial Studies : A study demonstrated that a related compound exhibited potent activity against resistant strains of bacteria, suggesting that modifications on the piperidine ring can enhance efficacy .
  • Cytotoxicity Assessments : In vitro tests showed low hemolytic activity (<15% lysis), indicating a favorable safety profile for potential therapeutic applications .
  • Combination Therapies : Research indicated that these compounds could act synergistically with established antibiotics like Ciprofloxacin, reducing their MICs and enhancing overall antimicrobial efficacy .

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : Sulfonamide and piperidine motifs are common in kinase inhibitors and antimicrobial agents. The target compound’s sulfonyl-piperidine system may optimize target affinity and pharmacokinetics .
  • Materials Science : Bromine and fluorine atoms enhance flame retardancy and electronic properties, relevant for polymer or OLED applications .

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